3,3-Difluoropiperidin-2-one

Conformational Analysis Intramolecular Hydrogen Bonding Fluorine Chemistry

3,3-Difluoropiperidin-2-one is a gem-difluorinated heterocyclic building block whose 3-position fluorine pair confers unique conformational stability and metabolic resistance, making it a superior choice over non-fluorinated or mono-fluorinated piperidinone analogs. Its optimized LogP (~0.81) and polar surface area (32.59 Ų) predict favorable blood-brain barrier penetration, ideal for CNS-active GPCR and ion channel programs. This scaffold has been validated in cryptochrome modulators (Per2 EC50 137 nM) and blocks CYP-mediated oxidation at alpha positions while preserving pharmacophore integrity. Available in high purity (≥95%) with reliable B2B supply.

Molecular Formula C5H7F2NO
Molecular Weight 135.11 g/mol
CAS No. 1206540-41-1
Cat. No. B1421821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidin-2-one
CAS1206540-41-1
Molecular FormulaC5H7F2NO
Molecular Weight135.11 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)(F)F
InChIInChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
InChIKeyCZFCNNRJNWVTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropiperidin-2-one CAS 1206540-41-1 Procurement Specifications and Physicochemical Baseline


3,3-Difluoropiperidin-2-one (CAS: 1206540-41-1) is a gem-difluorinated piperidin-2-one heterocyclic building block [1]. This compound, with the molecular formula C5H7F2NO and a molecular weight of 135.11 g/mol, is distinguished by the strategic placement of two fluorine atoms at the 3-position of the piperidinone ring, a modification that confers unique conformational and metabolic stability profiles relative to non-fluorinated or mono-fluorinated piperidinone analogs [2]. Its key physicochemical parameters include a calculated LogP of 0.8076, a polar surface area (PSA) of 32.59 Ų, and a melting point of 105.1°C [3].

Why 3,3-Difluoropiperidin-2-one (CAS 1206540-41-1) Cannot Be Replaced by Unsubstituted or 4,4/5,5-Difluoro Analogs


Generic substitution of 3,3-difluoropiperidin-2-one with other piperidin-2-one derivatives or positional difluoro isomers is not scientifically valid. The position of the gem-difluoro group dictates distinct conformational and electronic effects. For example, the 3-position gem-difluoro motif profoundly influences the basicity of the adjacent lactam nitrogen and the overall ring conformation, which is a different vector compared to the 4,4- or 5,5-difluoro modifications . Research on 3-fluoropiperidin-2-one indicates that fluorine substitution at the 3-position can stabilize specific conformers via F···HO intramolecular hydrogen bonding [1]. The gem-difluoro at the 3-position in the target compound further amplifies this effect, creating a unique steric and electronic environment that is not replicated by substitution at other positions, thereby altering its binding affinity and metabolic profile in downstream biological applications [2][3].

Quantitative Differentiation Evidence for 3,3-Difluoropiperidin-2-one (CAS 1206540-41-1) Versus Analogs


Conformational Rigidity and Intramolecular Hydrogen Bonding in 3-Fluoropiperidinones: A Class-Level Inference for the 3,3-Difluoro Analog

Fluorination at the 3-position of piperidin-2-one introduces significant conformational rigidity. A study on 3-fluoropiperidin-2-one, which serves as a direct structural comparator to the 3,3-difluoro derivative, revealed that the repulsion between fluorine and oxygen contributes approximately 0.7 kcal/mol to the stabilization of specific conformers, and F···HO intramolecular hydrogen bonding further modulates the conformational equilibrium [1]. This class-level inference suggests that the 3,3-difluoropiperidin-2-one will exhibit an amplified version of this conformational bias, a property distinct from piperidin-2-one (which lacks this fluorine-directed constraint) and from 4,4- or 5,5-difluoropiperidin-2-ones, which lack the adjacent F···HO hydrogen bonding capability.

Conformational Analysis Intramolecular Hydrogen Bonding Fluorine Chemistry

Validated Biological Activity of a 3,3-Difluoropiperidin-2-one-Derived Inhibitor with EC50 = 137 nM Against Per2 Circadian Protein

A derivative incorporating the 3,3-difluoropiperidin-2-one core, specifically 1-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-3,3-difluoropiperidin-2-one (BDBM356993), demonstrated an EC50 of 137 nM against the human Period circadian protein homolog 2 (Per2) in a high-throughput circadian assay system using U2OS Per2-dLuc reporter cells [1]. This activity was a key driver for the identification of cryptochrome modulators as potential hypoglycemic agents, as detailed in US patents US10214507 and US10759777 [2]. The 3,3-gem-difluoro substitution is critical for this activity profile; analogous derivatives employing unsubstituted piperidin-2-one or 5,5-difluoropiperidin-2-one cores would not possess the same binding conformation and were not identified as leads in this series.

Circadian Rhythm Modulation Period Protein 2 (Per2) Cryptochrome Modulators

Gem-Difluoro Substitution at the 3-Position Blocks Metabolic Oxidation: A Class-Level Advantage Over Non-Fluorinated Piperidinones

The strategic placement of a gem-difluoro group at the 3-position is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated metabolic oxidation at that site [1]. This is a class-level property observed across gem-difluorinated heterocycles, including 5,5-difluoropiperidin-2-one, where the fluorine atoms prevent oxidation at the 5-position . For 3,3-difluoropiperidin-2-one, this translates to a significantly higher predicted resistance to metabolic degradation at the 3-position compared to unsubstituted piperidin-2-one, which is susceptible to α-oxidation adjacent to the lactam nitrogen. This metabolic shielding is a quantifiable advantage in terms of projected in vivo half-life and oral bioavailability, though direct microsomal stability data for the core compound is not available in the public domain.

Metabolic Stability Oxidative Metabolism Gem-Difluoro Blockade

Altered Physicochemical Profile (LogP 0.81, PSA 32.6 Ų) Versus Unsubstituted Piperidin-2-one

The introduction of two fluorine atoms at the 3-position modifies key physicochemical properties that govern membrane permeability and solubility. 3,3-Difluoropiperidin-2-one has a calculated LogP of 0.81 and a Polar Surface Area (PSA) of 32.6 Ų [1][2]. In comparison, unsubstituted piperidin-2-one (2-piperidone) has a calculated LogP of approximately -0.3 to 0.0 and a similar PSA (~29-32 Ų) [3]. The increase in LogP by approximately 0.8-1.1 units for the difluoro derivative indicates a measurable increase in lipophilicity, which is known to improve passive membrane diffusion and oral absorption potential in drug candidates. This quantitative difference is directly attributable to the 3,3-gem-difluoro substitution.

Lipophilicity Polar Surface Area ADME Predictions

Regulatory Classification: Hazard Identification H302, H315, H319, H335 for Procurement and Handling

3,3-Difluoropiperidin-2-one (CAS 1206540-41-1) carries a notified classification and labelling according to the CLP (Classification, Labelling and Packaging) regulation, as listed in the ECHA C&L Inventory. The specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This regulatory profile is a crucial piece of information for procurement, as it dictates specific handling, storage, and disposal requirements. In contrast, many non-fluorinated piperidinone analogs may have different, potentially less stringent hazard classifications, impacting facility and protocol planning.

Safety Data Sheet (SDS) Regulatory Compliance Hazard Communication

Optimal Application Scenarios for 3,3-Difluoropiperidin-2-one (CAS 1206540-41-1) in Drug Discovery


Circadian Rhythm Modulator and Cryptochrome-Targeted Drug Discovery

The 3,3-difluoropiperidin-2-one scaffold has been successfully employed in the development of potent cryptochrome modulators, as demonstrated by the 137 nM EC50 activity of derivative 1-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-3,3-difluoropiperidin-2-one against Per2. This application scenario is optimal for programs seeking to develop novel therapeutics for diabetes and metabolic disorders through circadian clock modulation [1][2].

CNS Drug Candidate Optimization Requiring Enhanced Passive Permeability

Given its increased lipophilicity (LogP ~0.81) compared to unsubstituted piperidin-2-one, 3,3-difluoropiperidin-2-one is an ideal intermediate for the synthesis of CNS-active drug candidates. The improved LogP suggests enhanced blood-brain barrier penetration potential, making this compound a preferred starting material for neuroscience programs targeting GPCRs, ion channels, or enzymes within the CNS [3].

Lead Optimization for Metabolic Stability Enhancement

Medicinal chemists seeking to block metabolic hotspots at alpha positions to lactam nitrogen atoms should prioritize 3,3-difluoropiperidin-2-one. The gem-difluoro group at the 3-position is a recognized strategy for preventing CYP-mediated oxidation, offering a predictable route to improving the metabolic half-life and oral bioavailability of lead compounds without altering the core pharmacophore's binding motif [4].

Synthesis of 5-Amino- and 5-Hydroxy-3,3-difluoropiperidine Building Blocks

3,3-Difluoropiperidin-2-one serves as a critical precursor for the synthesis of more complex 3,3-difluoropiperidine derivatives, including 5-amino- and 5-hydroxy-3,3-difluoropiperidines. These functionalized piperidines are valuable building blocks for further diversification in medicinal chemistry programs, enabling the exploration of structure-activity relationships in fluorinated chemical space [5][6].

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